3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid
Overview
Description
3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide under acidic conditions.
Linking the Tetrazole to the Benzoic Acid: The tetrazole derivative is then reacted with a benzoic acid derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design due to its tetrazole moiety.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid involves its interaction with biological targets through its tetrazole ring. The tetrazole moiety can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-tetrazol-5-yl)benzoic acid: Similar structure but lacks the methoxy group.
5-(4-carboxyphenyl)-1H-tetrazole: Another tetrazole derivative with a carboxylic acid group.
Uniqueness
3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and ability to interact with biological targets compared to other tetrazole derivatives .
Properties
IUPAC Name |
3-[(1-phenyltetrazol-5-yl)methoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-15(21)11-5-4-8-13(9-11)22-10-14-16-17-18-19(14)12-6-2-1-3-7-12/h1-9H,10H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDSWXOXIUIXGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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